molecular formula C8H7Cl2FO B8029566 1,3-Dichloro-4-ethoxy-2-fluorobenzene

1,3-Dichloro-4-ethoxy-2-fluorobenzene

Cat. No.: B8029566
M. Wt: 209.04 g/mol
InChI Key: BWQAYFNMYFXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C8H7Cl2FO. It is known for its unique chemical properties and is used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-4-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for similar compounds often involve the chlorination and fluorination of benzene derivatives. For example, the chlorination of 3-chloro-4-fluoronitrobenzene can yield 1,3-dichloro-4-fluorobenzene

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond with an electrophile.

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium-catalyzed cross-coupling with organoboron reagents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Suzuki–Miyaura Coupling: Common reagents include palladium catalysts and organoboron compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .

Scientific Research Applications

1,3-Dichloro-4-ethoxy-2-fluorobenzene is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in the study of biological pathways and interactions involving halogenated aromatic compounds.

    Medicine: It can be used in the development of pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-ethoxy-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-4-fluorobenzene: Similar in structure but lacks the ethoxy group.

    1,3-Dichloro-2-ethoxy-4-fluorobenzene: Similar but with different positioning of the ethoxy group.

    2,4-Dichloro-1-fluorobenzene: Similar but with different positioning of the chlorine and fluorine atoms.

Uniqueness

1,3-Dichloro-4-ethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1,3-dichloro-4-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQAYFNMYFXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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